molecular formula C14H19N5O2 B5408830 N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE

Cat. No.: B5408830
M. Wt: 289.33 g/mol
InChI Key: WIOUACLEPWGJFI-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core with hydroxy and dimethyl substitutions, and a cyclohexanecarboxamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-8-9(2)15-14-17-13(18-19(14)12(8)21)16-11(20)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOUACLEPWGJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps. One common method involves the initial formation of the triazolopyrimidine core. This can be achieved through a series of reactions starting from amidourea hydrochloride, which undergoes ring closure, nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis has been explored to improve efficiency and reduce environmental impact . This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen gas with Raney Nickel for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines .

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can act as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and blocking their activity . This inhibition can affect various cellular pathways, leading to potential therapeutic effects in diseases like cancer and autoimmune disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}CYCLOHEXANECARBOXAMIDE is unique due to its specific substitutions on the triazolopyrimidine core and the presence of the cyclohexanecarboxamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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